molecular formula C12H14N2O3 B5421061 methyl 2-{[(cyclopropylamino)carbonyl]amino}benzoate

methyl 2-{[(cyclopropylamino)carbonyl]amino}benzoate

Cat. No.: B5421061
M. Wt: 234.25 g/mol
InChI Key: SDUPDZBLPNJCGF-UHFFFAOYSA-N
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Description

“Methyl 2-{[(cyclopropylamino)carbonyl]amino}benzoate” is a complex organic compound. It contains a cyclopropyl group, which is a cycloalkane molecule with three carbon atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of “Methyl 2- { [ (methylamino)carbonyl]amino}benzoate” is provided by Sigma-Aldrich . Another related compound, “3- (Dialkylamino)-2-hydroxypropyl 4- [ (Alkoxy-carbonyl)amino]benzoates” and their quaternary ammonium salts were synthesized, with the final step of synthesis of quaternary ammonium salts carried out by microwave-assisted synthesis . An efficient and simple synthetic protocol for the synthesis of a number of methyl esters of 2- ( N -hydroxycarbamimidoyl)benzoyl-substituted ( S )- α -amino acids via subsequent coupling and hydroxyamination of 2-cyanobenzamide derivatives has also been developed .


Molecular Structure Analysis

The molecular structure of similar compounds like “Methyl 2- { [ (methylamino)carbonyl]amino}benzoate” has been reported. The linear formula is C10H12N2O3 .


Chemical Reactions Analysis

Esters, such as “this compound”, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions. Basic hydrolysis can be used to convert fats and oils into soap and is called a saponification reaction. Esters can be converted to amides via an aminolysis reaction. Esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction. Esters can be reduced to form alcohols or aldehydes depending on the reducing agent. Esters also react with organometallic compounds to form tertiary alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “Methyl 2- { [ (methylamino)carbonyl]amino}benzoate” have been reported. For example, carboxylic acids can react with alcohols to form esters in the presence of an acid catalyst .

Mechanism of Action

The mechanism of action of similar compounds involves the formation of imines. Imine formation is a reversible process that starts with the nucleophilic addition of a primary amine to the carbonyl group of an aldehyde or ketone. Next, a proton transfer forms a neutral amino alcohol called a carbinolamine .

Safety and Hazards

The safety and hazards of similar compounds like “Methyl 2- { [ (methylamino)carbonyl]amino}benzoate” have been reported. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

methyl 2-(cyclopropylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-11(15)9-4-2-3-5-10(9)14-12(16)13-8-6-7-8/h2-5,8H,6-7H2,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUPDZBLPNJCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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